1,3-Benzenediol, 5-(methylamino)-
Description
1,3-Benzenediol, 5-(methylamino)- (CAS: 57959-90-7), also referred to as 5-[1-hydroxy-2-(methylamino)ethyl]-1,3-benzenediol, is a substituted resorcinol derivative. Its structure features a 1,3-dihydroxybenzene core with a methylaminoethyl substituent at the 5-position. This compound is structurally related to synephrine, a natural alkaloid with adrenergic activity, but differs in the substitution pattern of the amino group .
Properties
CAS No. |
40248-01-9 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
5-(methylamino)benzene-1,3-diol |
InChI |
InChI=1S/C7H9NO2/c1-8-5-2-6(9)4-7(10)3-5/h2-4,8-10H,1H3 |
InChI Key |
DDQAFFLMUSVRSQ-UHFFFAOYSA-N |
SMILES |
CNC1=CC(=CC(=C1)O)O |
Canonical SMILES |
CNC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1,3-Benzenediol, 5-(methylamino)- with structurally or functionally related 1,3-benzenediol derivatives:
Key Observations :
The methylamino substituent in the target compound may enhance water solubility compared to hydrophobic alkenyl chains (e.g., nonadienyl in ). Styryl or phenolic groups (e.g., resveratrol) confer antioxidant properties due to radical scavenging , whereas branched alkyl chains (e.g., thymoquinol) enhance antimicrobial activity .
Biological Activity: The target compound’s inferred adrenergic activity aligns with synephrine analogs but lacks direct empirical validation. In contrast, 5-[(3E,5E)-nonadienyl]-1,3-benzenediol demonstrated potent antioxidant effects (IC₅₀: 0.12 mmol/L), surpassing the reference trolox .
Chemical Properties: LogP and Solubility: Methylaminoethyl substitution likely reduces hydrophobicity (lower logP) compared to alkenyl or isopropyl groups, favoring pharmacokinetics in aqueous environments. Synthetic Routes: Derivatives with imidazole or heterocyclic appendages (e.g., ) suggest modular synthesis strategies for optimizing bioactivity.
Research Findings and Data Tables
Table 1: Structural Comparison of Selected 1,3-Benzenediol Derivatives
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| 1,3-Benzenediol, 5-(methylamino)- | C₉H₁₃NO₃ | 183.20 | Dihydroxy, methylaminoethyl |
| Resveratrol | C₁₄H₁₂O₃ | 228.24 | Dihydroxy, styryl |
| Orciprenaline sulfate | C₁₁H₁₇NO₃·H₂SO₄ | 315.33 | Dihydroxy, isopropylaminoethyl, sulfate |
| 5-Nonadienyl derivative | C₁₅H₂₄O₂ | 236.34 | Dihydroxy, nonadienyl |
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